4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride
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Overview
Description
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NOS•HCl and a molecular weight of 259.8 . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its role in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride typically involves the reaction of 2-methoxyphenylthiol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenylthio)piperidine: Similar structure but lacks the hydrochloride salt form.
4-(2-Methoxyphenylsulfanyl)pyridine: Similar functional groups but different core structure.
4-(2-Methoxyphenylsulfanyl)morpholine: Similar functional groups but different ring structure.
Uniqueness
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Biological Activity
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NOS·HCl and a molecular weight of 259.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 4-(2-methoxyphenyl)sulfanylpiperidine; hydrochloride
- Molecular Formula : C12H17NOS·HCl
- Molecular Weight : 259.8 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can modulate their activity, thereby influencing several biochemical pathways. The compound is known to bind to specific molecular targets, which can lead to alterations in cellular processes such as apoptosis and signal transduction.
Interaction with Proteins
The binding affinity of this compound with proteins has been studied, indicating that it may alter the conformation and function of target proteins, leading to downstream effects in cellular signaling pathways. Notably, it has been suggested that compounds similar to this one can inhibit pathways associated with cancer cell proliferation by affecting protein phosphorylation states, particularly in the Akt signaling pathway .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that compounds in this class may exhibit anticancer properties by inducing apoptosis in cancer cells through intrinsic pathways. For instance, studies have shown that related compounds can lead to the release of cytochrome c from mitochondria, activating caspases involved in programmed cell death .
- Neurotransmitter Modulation : This compound may also influence neurotransmitter transporters, potentially affecting mood and cognitive functions. The modulation of neurotransmitter systems is crucial for developing treatments for various neurological disorders .
- Proteomics Research : It is utilized in proteomics to study protein interactions and functions, providing insights into cellular mechanisms and disease states.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound or its analogs:
-
Apoptotic Mechanisms :
- A study demonstrated that related piperidine derivatives could induce apoptosis in breast cancer cell lines by inhibiting the Akt signaling pathway, leading to decreased phosphorylation of key proteins involved in cell survival .
- Another investigation highlighted the role of mitochondrial integrity loss and subsequent cytochrome c release as critical steps in apoptosis induced by these compounds .
- Neurotransmitter Transporter Interaction :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-(2-Methoxyphenylthio)piperidine | Similar structure without hydrochloride | Potential anticancer properties |
4-(2-Methoxyphenylsulfanyl)pyridine | Different core structure | Neurotransmitter modulation |
4-(2-Methoxyphenylsulfanyl)morpholine | Different ring structure | Antimicrobial activity |
Properties
IUPAC Name |
4-(2-methoxyphenyl)sulfanylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXRSUVCDEALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.